3,5,5-Trimethylhexane-2,4-dione

Catalog No.
S13574492
CAS No.
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5,5-Trimethylhexane-2,4-dione

Product Name

3,5,5-Trimethylhexane-2,4-dione

IUPAC Name

3,5,5-trimethylhexane-2,4-dione

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-6(7(2)10)8(11)9(3,4)5/h6H,1-5H3

InChI Key

UXRUIIASLOKITP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)C(=O)C(C)(C)C

3,5,5-Trimethylhexane-2,4-dione is an organic compound classified as a β-diketone, characterized by the presence of two carbonyl groups (keto groups) separated by a methylene group. Its molecular formula is C8H14O2, and it is also known by the name 5,5-dimethylhexane-2,4-dione or pivaloylacetone. This compound exhibits unique structural features due to its branched alkyl groups, which contribute to its chemical stability and reactivity in various applications.

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the diketone into corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The methylene group between the keto groups is reactive and can undergo nucleophilic substitution reactions with various nucleophiles, including amines and alcohols, under basic or acidic conditions.

These reactions highlight the versatility of 3,5,5-trimethylhexane-2,4-dione in organic synthesis and coordination chemistry.

The synthesis of 3,5,5-trimethylhexane-2,4-dione can be accomplished through various methods:

  • Methylation of 5,5-trimethyloxazolidine-2,4-dione: This method involves methylating the corresponding oxazolidine derivative using dimethyl sulfate under controlled conditions to yield the diketone.
  • Reactions involving hexanones: Another synthetic route includes reacting hexanones with acetic anhydride in the presence of acetic acid. This method allows for mild reaction conditions and high yields of the desired diketone .

These synthetic approaches are essential for producing 3,5,5-trimethylhexane-2,4-dione for research and industrial applications.

3,5,5-trimethylhexane-2,4-dione finds numerous applications in various fields:

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
  • Coordination Chemistry: Due to its ability to form stable chelates with metal ions, it is utilized in coordination chemistry for creating metal complexes that can act as catalysts or reagents in

Interaction studies involving 3,5,5-trimethylhexane-2,4-dione primarily focus on its chelation with various metal ions. These studies investigate how the compound forms stable complexes with metals such as copper and nickel. The resulting complexes may exhibit enhanced catalytic activity or altered biological properties compared to their uncoordinated counterparts. Further research is needed to elucidate the specific interactions and mechanisms involved in these processes.

Several compounds share structural similarities with 3,5,5-trimethylhexane-2,4-dione. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
2,2-Dimethyl-3-pentanoneC7H14OA simpler ketone with different reactivity
AcetylacetoneC5H8O2A widely used β-diketone with broader applications
3,5-HeptanedioneC7H12O2A longer-chain β-diketone with distinct reactivity
2,2-Dimethyl-3-pentanedioneC7H12O2Another β-diketone with varying steric properties

Uniqueness

3,5,5-trimethylhexane-2,4-dione is unique due to its specific substitution pattern that imparts distinct steric and electronic properties. These features influence its reactivity and stability of metal complexes formed during

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

156.115029749 g/mol

Monoisotopic Mass

156.115029749 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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